molecular formula C8H5N3O2S B1396730 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1014630-04-6

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B1396730
CAS No.: 1014630-04-6
M. Wt: 207.21 g/mol
InChI Key: LTZAYBFDBMPLSV-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . The specific targets of these activities are typically proteins or enzymes that play crucial roles in the life cycle of the pathogens.

Biochemical Pathways

Similar compounds have been shown to interfere with various biochemical pathways essential for the survival of pathogens . The downstream effects of these interactions could include disruption of metabolic processes, inhibition of growth, and induction of cell death.

Pharmacokinetics

A related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, has been evaluated for its pharmacokinetic profiles . The GI absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, was reported . Similar studies would be needed to determine the ADME properties of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid and their impact on its bioavailability.

Result of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on the pathogens .

Action Environment

A study on a similar compound, a novel 1,3,4-oxadiazole derivative, showed that it could inhibit the corrosion of mild steel in a 1 n hcl environment . This suggests that environmental factors such as pH and temperature could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursor molecules under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to its combination of a thiadiazole ring with a pyridine ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZAYBFDBMPLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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